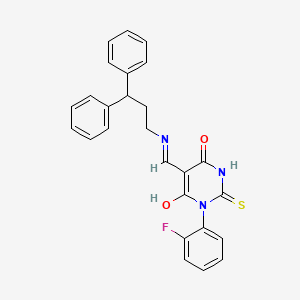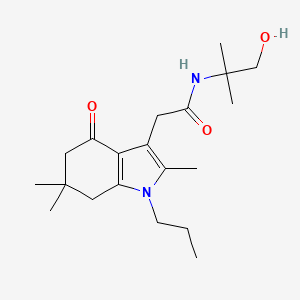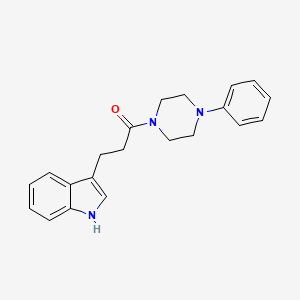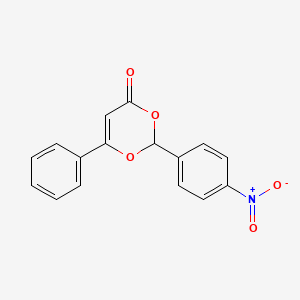
5-(3,3-Diphenylpropyliminomethyl)-1-(2-fluorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3,3-Diphenylpropyliminomethyl)-1-(2-fluorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one” is a synthetic organic molecule that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the diphenylpropyliminomethyl group: This could be introduced through a Schiff base formation reaction, where an amine reacts with an aldehyde or ketone.
Hydroxylation and thiolation: These functional groups can be introduced through selective oxidation and substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,3-Diphenylpropyliminomethyl)-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one
- 5-(3,3-Diphenylpropyliminomethyl)-1-(2-bromophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one
Uniqueness
The presence of the fluorophenyl group in “5-(3,3-Diphenylpropyliminomethyl)-1-(2-fluorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one” might confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its chloro- and bromo- analogs.
Properties
IUPAC Name |
5-(3,3-diphenylpropyliminomethyl)-1-(2-fluorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c27-22-13-7-8-14-23(22)30-25(32)21(24(31)29-26(30)33)17-28-16-15-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,20,32H,15-16H2,(H,29,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSMYRZBNLAXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN=CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3F)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4-Chlorobenzoyl)amino] thiophene-2-carboxylate](/img/structure/B4932991.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)
![DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE](/img/structure/B4933003.png)


![METHYL 4-[8-(DIPHENYLMETHYLENE)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL]BENZOATE](/img/structure/B4933023.png)
![2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B4933037.png)
![2,5-dimethoxy-N-[(2-prop-2-enoxyphenyl)methyl]aniline](/img/structure/B4933044.png)
![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B4933045.png)

![2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4933059.png)
![4-(allyloxy)-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4933061.png)


